REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][C:5]([NH2:8])=[N:6][CH:7]=1.Cl[CH2:10][CH:11]=O>C(=O)([O-])O.[Na+]>[Br:1][C:2]1[CH:3]=[N:4][C:5]2[N:6]([CH:10]=[CH:11][N:8]=2)[CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=NC1)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
55 mmol
|
Type
|
reactant
|
Smiles
|
ClCC=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 24 hours at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with ethyl acetate (3×300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts are dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=2N(C1)C=CN2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |